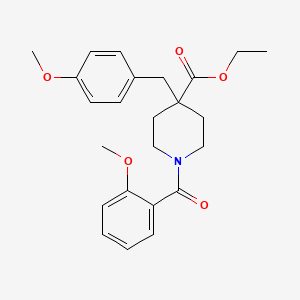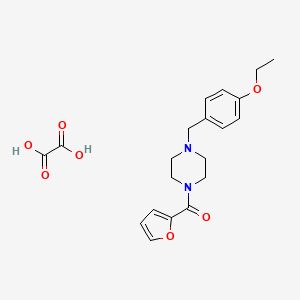
5-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethyl-3-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethyl-3-thiophenesulfonamide, also known as DQ-1, is a small molecule with potential therapeutic applications. It belongs to the class of quinoline-based compounds and has been shown to possess anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The exact mechanism of action of 5-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethyl-3-thiophenesulfonamide is not fully understood. However, it is believed to exert its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes such as COX-2 and MMPs. It may also activate certain signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
5-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethyl-3-thiophenesulfonamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 5-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethyl-3-thiophenesulfonamide has been shown to possess antioxidant properties and may protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethyl-3-thiophenesulfonamide in lab experiments is its relatively low toxicity compared to other anti-cancer drugs. This makes it a safer option for in vivo studies. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 5-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethyl-3-thiophenesulfonamide. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their efficacy. Another area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Further studies are also needed to fully understand the mechanism of action of 5-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethyl-3-thiophenesulfonamide and to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 5-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethyl-3-thiophenesulfonamide involves the reaction of 3,4-dihydro-1(2H)-quinolinone with N,N-dimethylthiophene-3-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure 5-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethyl-3-thiophenesulfonamide.
Applications De Recherche Scientifique
5-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethyl-3-thiophenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It also possesses anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
5-(3,4-dihydro-2H-quinoline-1-carbonyl)-N,N-dimethylthiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-17(2)23(20,21)13-10-15(22-11-13)16(19)18-9-5-7-12-6-3-4-8-14(12)18/h3-4,6,8,10-11H,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDLMTTUDYJGQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5087989.png)
![1-(4-bromophenyl)-3-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5088004.png)
![N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide](/img/structure/B5088012.png)
![5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5088019.png)
![N-(5-chloro-2-methoxyphenyl)-2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5088025.png)
![3-allyl-5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5088026.png)


![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-methoxy-1-propanamine](/img/structure/B5088038.png)
![N-(3-methoxybenzyl)-N-methyl-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5088047.png)
![2-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B5088052.png)
![N-(1H-indol-4-ylmethyl)-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5088057.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5088066.png)